

An In-depth Technical Guide to Dimethyl Vinylphosphonate: Chemical Structure and Analysis

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Dimethyl vinylphosphonate*

CAS No.: 4645-32-3

Cat. No.: B1359777

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Introduction

Dimethyl vinylphosphonate (DMVP) is an organophosphorus compound of significant interest in various chemical and industrial applications. Its versatile reactivity, stemming from the presence of both a vinyl group and a phosphonate ester, makes it a valuable precursor in organic synthesis and polymer chemistry. This guide provides a comprehensive overview of the chemical structure, properties, and detailed analytical methodologies for **dimethyl vinylphosphonate**, aimed at supporting research, development, and quality control efforts.

Chemical Structure and Properties

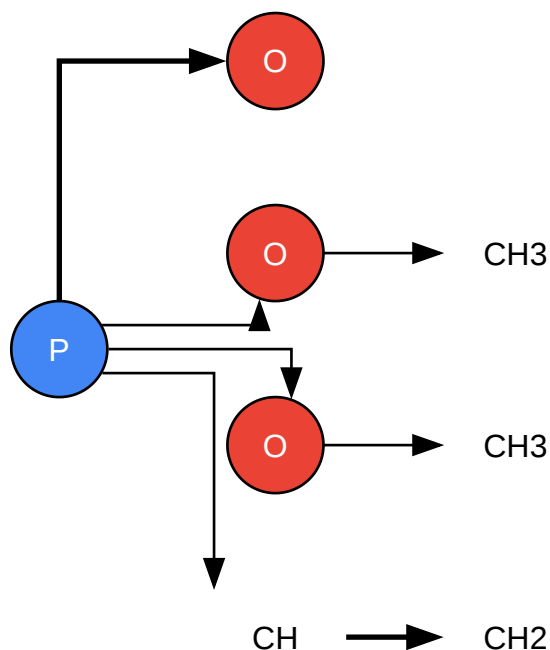
Dimethyl vinylphosphonate is a colorless liquid with the chemical formula $C_4H_9O_3P$.^{[1][2]} It is characterized by a phosphorus(V) center double-bonded to one oxygen atom and single-bonded to two methoxy groups and a vinyl group.

Physicochemical Properties

A summary of the key physicochemical properties of **dimethyl vinylphosphonate** is presented in Table 1. This data is essential for its handling, storage, and application in various experimental setups.

Property	Value	Reference(s)
IUPAC Name	Dimethyl ethenylphosphonate	[2]
CAS Number	4645-32-3	[1][2]
Molecular Formula	C ₄ H ₉ O ₃ P	[1][2]
Molecular Weight	136.09 g/mol	[1]
Appearance	Colorless liquid	[1]
Boiling Point	197-202 °C (lit.)	[1]
Density	1.146 g/mL at 20 °C (lit.)	[1]
Refractive Index	n _{20/D} 1.430-1.435	[1]
SMILES String	COP(=O)(OC)C=C	[1]
Solubility	Fully miscible in water. Soluble in organic solvents.	[3][4]
Flash Point	98 °C (closed cup)	[1]
Storage Temperature	2-8°C	[1]

Diagram 1: Chemical Structure of **Dimethyl Vinylphosphonate**



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Caption: 2D structure of **dimethyl vinylphosphonate**.

Synthesis of Dimethyl Vinylphosphonate

A common method for the synthesis of **dimethyl vinylphosphonate** is through the thermal dissociation of dimethyl 2-acetoxyethanephosphonate.^[5] This process involves the elimination of acetic acid at elevated temperatures.

Experimental Protocol: Synthesis via Thermal Dissociation

- Starting Material Preparation: Dimethyl 2-acetoxyethanephosphonate can be prepared by the reaction of dimethyl phosphite with vinyl acetate in the presence of a peroxide initiator.^[5]
- Apparatus Setup: A tube furnace equipped with an evaporator and a condenser is required. The system should be connected to a vacuum source to facilitate the reaction under reduced

pressure.

- Reaction Conditions:
 - Evaporator Temperature: 180 °C
 - Furnace (Reaction Zone) Temperature: 550-650 °C
 - Pressure: 30-40 mbar
- Procedure: a. Dimethyl 2-acetoxyethanephosphonate is introduced into the evaporator. b. The vaporized starting material is passed through the heated tube furnace. c. The product mixture, consisting of **dimethyl vinylphosphonate** and acetic acid, is collected in the condenser.
- Purification: The crude product can be purified by fractional distillation under reduced pressure to separate **dimethyl vinylphosphonate** from acetic acid and any unreacted starting material.

Diagram 2: Synthesis Workflow for **Dimethyl Vinylphosphonate**



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Caption: Synthesis workflow of **dimethyl vinylphosphonate**.

Analytical Methodologies

A variety of analytical techniques are employed for the characterization and quantification of **dimethyl vinylphosphonate**. These include nuclear magnetic resonance (NMR) spectroscopy,

mass spectrometry (MS), and infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **dimethyl vinylphosphonate**. ^1H , ^{13}C , and ^{31}P NMR are all informative.

^1H NMR (Proton NMR)

- Expected Chemical Shifts:
 - The vinyl protons ($\text{CH}=\text{CH}_2$) typically appear as a complex multiplet in the range of 5.5-7.0 ppm.
 - The methoxy protons (OCH_3) will be seen as a doublet around 3.7 ppm due to coupling with the phosphorus atom.

^{13}C NMR (Carbon-13 NMR)

- Expected Chemical Shifts:
 - The vinyl carbons will resonate in the alkene region of the spectrum (approximately 100-140 ppm).
 - The methoxy carbons will appear around 50-60 ppm.

^{31}P NMR (Phosphorus-31 NMR)

- Expected Chemical Shift: A single peak is expected in the phosphonate region of the spectrum. For poly(**dimethyl vinylphosphonate**), the chemical shift is observed in the range of 35-38 ppm, which can serve as an approximate reference for the monomer.^[6]

Table 2: Representative NMR Data for **Dimethyl Vinylphosphonate**

Nucleus	Chemical Shift (ppm) (approx.)	Multiplicity	Coupling Constant (J) (Hz) (approx.)	Assignment
^1H	5.5 - 7.0	Multiplet	CH=CH ₂	
3.7	Doublet	$^3\text{J(P,H)} \approx 11$	OCH ₃	
^{13}C	100 - 140	CH=CH ₂		
50 - 60	OCH ₃			
^{31}P	15 - 20	Singlet	P=O	

Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective method for the analysis of **dimethyl vinylphosphonate**.

Experimental Protocol: GC-MS Analysis

- Sample Preparation: Dilute the sample in a suitable solvent such as methanol or acetonitrile. For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method can be employed.
- GC Conditions:
 - Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is suitable.
 - Injector Temperature: 250 °C
 - Oven Temperature Program: Start at 60 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 40 to 200.
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C

Expected Fragmentation Pattern: The mass spectrum will show the molecular ion peak (M^+) at m/z 136. Common fragment ions would result from the loss of methoxy groups ($-OCH_3$), the vinyl group ($-CH=CH_2$), and rearrangements.

Table 3: Representative Quantitative Parameters for GC-MS Analysis of Organophosphorus Compounds (Adaptable for DMVP)[7]

Parameter	Value
Linearity Range	1 - 500 ng/mL
Correlation Coefficient (R^2)	≥ 0.995
Limit of Detection (LOD)	0.1 - 1 ng/mL
Limit of Quantification (LOQ)	0.5 - 5 ng/mL
Recovery	85 - 110%
Relative Standard Deviation (RSD)	<15%

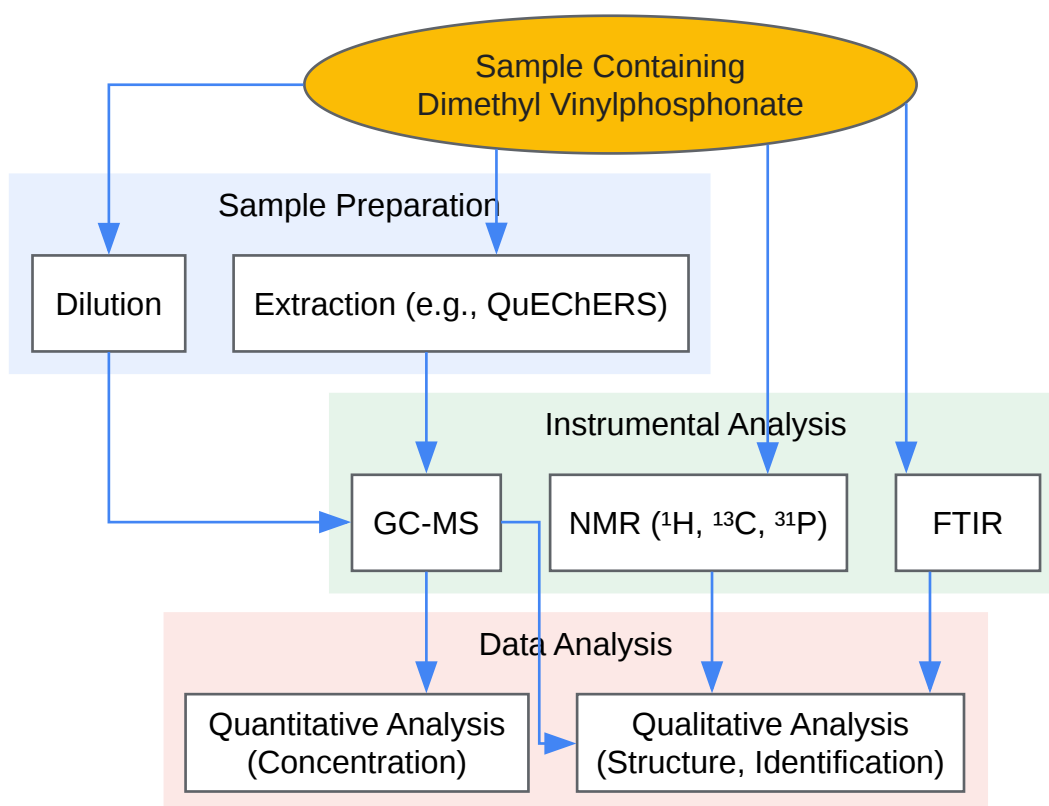
Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is useful for identifying the key functional groups in **dimethyl vinylphosphonate**.

Expected Absorption Bands:

- P=O stretch: A strong absorption band around 1250 cm^{-1} .
- P-O-C stretch: Strong absorptions in the region of $1030\text{-}1050\text{ cm}^{-1}$.
- C=C stretch (vinyl): A medium intensity band around 1640 cm^{-1} .

- =C-H stretch (vinyl): Absorptions above 3000 cm^{-1} .
- C-H stretch (methyl): Absorptions around 2950 cm^{-1} .

Diagram 3: General Analytical Workflow for **Dimethyl Vinylphosphonate**

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Caption: General analytical workflow for DMVP.

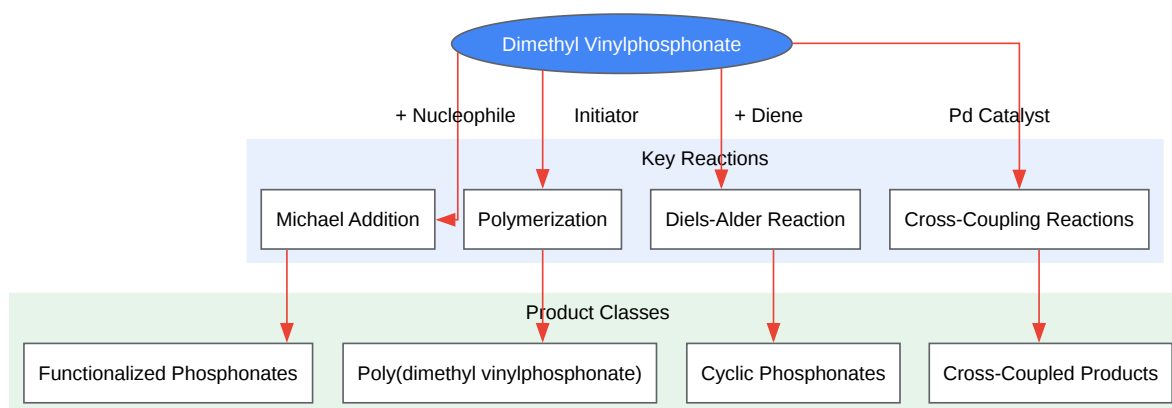
Reactivity and Applications

The dual functionality of **dimethyl vinylphosphonate** makes it a versatile reagent in organic synthesis.

- Michael Addition: The electron-withdrawing phosphonate group activates the vinyl group for Michael addition reactions with various nucleophiles.[8] This is a key reaction for the synthesis of functionalized phosphonates.

- Polymerization: The vinyl group can undergo free-radical or anionic polymerization to produce poly(**dimethyl vinylphosphonate**), a polymer with applications in flame retardants and biomaterials.[9]
- Diels-Alder Reactions: The vinyl group can act as a dienophile in Diels-Alder reactions to form cyclic phosphonates.
- Heck and Suzuki Coupling: The vinyl group can participate in palladium-catalyzed cross-coupling reactions.[10]

Diagram 4: Reactivity Pathways of **Dimethyl Vinylphosphonate**



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Caption: Key reactivity pathways of DMVP.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and analysis of **dimethyl vinylphosphonate**. The tabulated data and detailed protocols for NMR, GC-MS, and IR spectroscopy offer a valuable resource for researchers and professionals working with this compound. The provided diagrams of its structure, synthesis,

analytical workflow, and reactivity pathways serve to visually summarize the key concepts. A thorough understanding of these aspects is crucial for the effective and safe utilization of **dimethyl vinylphosphonate** in its various applications.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Dimethyl Vinylphosphonate: Chemical Structure and Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1359777/docs#an-in-depth-technical-guide-to-dimethyl-vinylphosphonate-chemical-structure-and-analysis>]

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